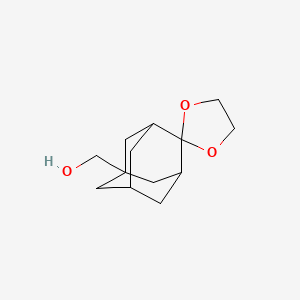

1-Hydroxymethyladamantan-4-one Ethylene Ketal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Hydroxymethyladamantan-4-one Ethylene Ketal is a synthetic compound with the CAS Number: 110852-41-0 . It has a molecular weight of 224.3 and its IUPAC name is ( (1R,3S,5s,7s)-spiro [adamantane-2,2’- [1,3]dioxolan]-5-yl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20O3/c14-8-12-5-9-3-10 (6-12)13 (11 (4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 224.3 . It is recommended to be stored at 0-8°C .Scientific Research Applications

Ethylene Ketal as a Protecting Group

1-Hydroxymethyladamantan-4-one Ethylene Ketal, as part of the broader category of ethylene ketals, plays a crucial role as a protecting group in organic synthesis. Ethylene glycol ketals are used to protect carbonyl compounds during chemical reactions. For example, the synthesis of 4-hydroxy-4,4-diphenyl-2-butanone from ethyl acetoacetate demonstrates the use of an ethylene ketal protecting group. This process involves the reaction of ethyl acetoacetate with ethylene glycol to produce a ketal ester, which is then further processed to generate the desired compound while removing the ketal protecting group (Baar, Russell, & Wustholz, 2005).

Impact on Singlet-Triplet Energy Gap

Ethylene ketals, such as this compound, can influence the singlet-triplet energy gap in certain chemical structures. Studies on compounds like cyclopentane-1,3-diyls have shown that the presence of an ethylene ketal functionality can significantly increase the preference for a singlet ground state. This effect is attributed to the phenomenon of spiroconjugation, which affects the electronic structure and stability of these compounds (Abe et al., 2004).

Applications in Chemistry and Physics

Ethylene ketals, including variants like this compound, find applications in various fields of chemistry and physics. For instance, they are used in the formation of phototriggered acid proliferation reactions in photoresists, enhancing the photosensitivity of chemically amplified photoresists (Arimitsu & Ichimura, 2001). This application demonstrates the role of ethylene ketals in advanced material science and technology.

Biocompatibility and Drug Delivery

In the field of biomedicine, ethylene ketals like this compound are explored for their potential in drug delivery systems. Biodegradable hyperbranched polyglycerols (BHPGs) containing ethylene ketal groups have been synthesized and shown to exhibit controlled degradation profiles, which, combined with their biocompatibility, make them suitable for applications in drug delivery and bioconjugation (Shenoi, Lai, & Kizhakkedathu, 2012).

Safety and Hazards

Properties

IUPAC Name |

spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNISAZZENBHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(O1)C3CC4CC2CC(C4)(C3)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2357457.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)

![1-(5-chloro-2-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357463.png)

![N-[(6-Cyclopentyloxypyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2357464.png)

![1-(4-Butoxyphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea](/img/structure/B2357465.png)

![1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357468.png)

![N-[(4,4-Dimethylcyclohexyl)methyl]-N-[2-(1-methyltriazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2357472.png)